molecular formula C13H14O3 B8749373 Cinnamyl acetoacetate

Cinnamyl acetoacetate

Cat. No.: B8749373
M. Wt: 218.25 g/mol
InChI Key: BDCAQAAKRKWXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl acetoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a prop-2-enyl chain, which is further connected to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnamyl acetoacetate can be achieved through several methods. One common approach involves the esterification of 3-oxobutanoic acid with 3-phenylprop-2-enol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cinnamyl acetoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cinnamyl acetoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Cinnamyl acetoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. Additionally, the phenylprop-2-enyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enal: This compound is similar in structure but contains an aldehyde group instead of an ester group.

    3-Phenylprop-2-enyl acetate: This compound has an acetate group instead of a 3-oxobutanoate group.

Uniqueness

Cinnamyl acetoacetate is unique due to the presence of both a phenylprop-2-enyl group and a 3-oxobutanoate moiety

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-phenylprop-2-enyl 3-oxobutanoate

InChI

InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3

InChI Key

BDCAQAAKRKWXFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

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